8-Methoxytetrazolo[1,5-a]quinazolin-5(1H)-one
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Overview
Description
8-Methoxytetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline core fused with a tetrazole ring, which imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 8-Methoxytetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the reaction of 6,7-dimethoxy-2-chloroquinazolin-4-amine with sodium azide to form 7,8-dimethoxytetrazolo[1,5-a]quinazolin-5-amine. This intermediate is then subjected to further reactions with various reagents to yield the final product . The reaction conditions often include the use of glacial acetic acid or N,N-dimethylformamide (DMF) as solvents and may require heating to facilitate the reaction .
Chemical Reactions Analysis
8-Methoxytetrazolo[1,5-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 8-Methoxytetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its biological activity .
Comparison with Similar Compounds
8-Methoxytetrazolo[1,5-a]quinazolin-5(1H)-one can be compared with other similar compounds, such as:
Quinazoline: A parent compound with a similar core structure but lacking the tetrazole ring.
Tetrazoloquinazoline: Compounds with similar structures but different substituents on the quinazoline or tetrazole rings.
Benzimidazole-quinazoline: Compounds that contain both benzimidazole and quinazoline moieties and exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which imparts distinct chemical and biological properties to the compound.
Properties
CAS No. |
62483-98-1 |
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Molecular Formula |
C9H7N5O2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
8-methoxy-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C9H7N5O2/c1-16-5-2-3-6-7(4-5)14-9(10-8(6)15)11-12-13-14/h2-4H,1H3,(H,10,11,13,15) |
InChI Key |
KJHHRNYHMJWGGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC3=NN=NN23 |
Origin of Product |
United States |
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